molecular formula C6H7N5 B055543 6-Methyladenine CAS No. 443-72-1

6-Methyladenine

Cat. No.: B055543
CAS No.: 443-72-1
M. Wt: 149.15 g/mol
InChI Key: CKOMXBHMKXXTNW-UHFFFAOYSA-N
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Description

N6-Methyladenine is a chemical modification at the N6 position of adenine, one of the four nucleobases in deoxyribonucleic acid (DNA). This modification is a prevalent epigenetic mark in prokaryotes and has been increasingly recognized in various eukaryotic organisms. It plays a crucial role in regulating gene expression, DNA replication, and repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N6-Methyladenine can be synthesized through the methylation of adenine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is carried out in an anhydrous solvent like dimethylformamide or acetonitrile, often in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation reaction .

Industrial Production Methods: Industrial production of Nthis compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N6-Methyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N6-Methyladenine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

6-Methyladenine (6mA) is a methylated derivative of adenine found in the DNA of various organisms, including bacteria and eukaryotes. Its biological activity is emerging as a significant area of research, particularly in understanding its roles in gene regulation, epigenetics, and potential implications in diseases such as cancer. This article explores the biological activity of 6mA, supported by recent research findings, case studies, and data tables.

Gene Regulation

Research indicates that 6mA plays a crucial role in regulating gene expression. In eukaryotic systems, the presence of 6mA has been linked to both activation and repression of genes depending on its genomic context:

  • Activation : In certain organisms like Drosophila and C. elegans, 6mA modifications are associated with increased transcriptional activity. For instance, loss of the demethylase DMAD results in elevated transposon expression due to enhanced 6mA levels .
  • Repression : Conversely, studies have shown that high levels of 6mA can correlate with transcriptional silencing, particularly in mouse embryonic stem cells where it is associated with silencing young LINE-1 transposons .

Interaction with Chromatin

The interaction between 6mA and chromatin-modifying complexes is a critical aspect of its biological function. For example:

  • In Drosophila, 6mA interacts with Trithorax-related proteins to maintain active transcription .
  • In glioblastoma studies, 6mA deposition affects components of the polycomb repressive complex, modulating gene silencing mechanisms .

Role in Tumorigenesis

Recent findings suggest that 6mA may influence tumorigenesis through its regulatory effects on gene expression:

  • High densities of 6mA have been observed in exons of genes involved in cancer pathways, such as G-protein coupled receptors (GPCRs), which are critical for various signaling processes linked to cancer progression .
  • The correlation between 6mA levels and gene transcription suggests potential avenues for therapeutic interventions targeting methylation processes in cancer cells .

Genome-wide Studies

A significant study introduced high levels of 6mA into human DNA using bacterial N6-methyltransferases. This approach allowed researchers to observe the effects on cell viability and gene expression globally:

  • Cell Viability : The introduction of 6mA led to mild reductions in cell viability, particularly at GANTC motifs.
  • Gene Expression : Analysis revealed that 99 genes were regulated by 6mA, with specific motifs influencing transcription factor binding and subsequent gene activity .

Comparative Analysis

To understand the distribution and impact of 6mA across different species, a comparative analysis was conducted:

OrganismFunction of 6mAKey Findings
Escherichia coliDistinction of self vs. non-self DNAHigh prevalence correlates with active transcription
C. elegansTransposon regulationLoss of demethylase leads to increased transposon expression
HumansTumorigenesis and gene regulationHigh density in cancer-related genes

This table summarizes findings from various studies indicating the diverse functions and implications of 6mA across different biological systems.

Current Challenges and Future Directions

Despite the growing body of evidence supporting the biological significance of 6mA, several challenges remain:

  • Detection Methods : The low natural abundance of 6mA complicates its detection and characterization within genomic DNA. Advances in sequencing technologies are needed for better profiling .
  • Functional Understanding : More research is required to elucidate the precise mechanisms by which 6mA influences gene expression and its broader implications in health and disease contexts.

Future studies should focus on targeted manipulation of 6mA levels in specific genomic regions to clarify its roles further.

Properties

IUPAC Name

N-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-7-5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOMXBHMKXXTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020857
Record name N-Methyl-9H-purin-6-amine
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Methyladenine
Source Human Metabolome Database (HMDB)
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Solubility

1.18 mg/mL at 20 °C
Record name 6-Methyladenine
Source Human Metabolome Database (HMDB)
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CAS No.

443-72-1
Record name N6-Methyladenine
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Record name 6-Methyladenine
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Record name N6-Methyladenine
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Record name N-Methyl-9H-purin-6-amine
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Record name Methyl(purin-6-yl)amine
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Record name 6-METHYLADENINE
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Record name 6-Methyladenine
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URL http://www.hmdb.ca/metabolites/HMDB0002099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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